1-Methyl-1H-indazole-4-carbonitrile

Vue d'ensemble

Description

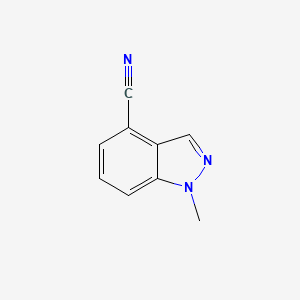

1-Methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that features an indazole ring system with a methyl group at the 1-position and a cyano group at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzonitrile with methyl iodide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Analyse Des Réactions Chimiques

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives, a key transformation for pharmaceutical intermediates.

Reaction Conditions and Products

Mechanistic Insight : The cyano group is hydrolyzed via a two-step process:

-

Formation of an intermediate amide under mild conditions.

-

Further hydrolysis to the carboxylic acid under stronger acidic/basic conditions.

Reduction of the Cyano Group

The nitrile group is reduced to a primary amine, enabling access to bioactive amine derivatives.

Reduction Pathways

| Method | Reagents | Product | Selectivity | References |

|---|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub>, Raney Ni or Pd/C | 1-Methyl-1H-indazole-4-methylamine | Requires high pressure (4–5 MPa) | |

| Hydride reduction | LiAlH<sub>4</sub> or NaBH<sub>4</sub> | 1-Methyl-1H-indazole-4-methylamine | LiAlH<sub>4</sub> provides higher yields |

Note : Over-reduction or side reactions are minimized using controlled stoichiometry and inert atmospheres.

Electrophilic Substitution on the Indazole Ring

The aromatic indazole core participates in electrophilic substitutions, influenced by the electron-donating methyl group and electron-withdrawing cyano group.

Observed Reactions

Directing Effects :

-

The methyl group at N1 directs electrophiles to the para (position 4) or ortho (position 7) positions.

-

The cyano group at C4 deactivates the ring, favoring substitution at C5 or C7 .

Nucleophilic Addition to the Cyano Group

The nitrile group reacts with nucleophiles such as Grignard reagents or organolithium compounds.

| Reaction | Reagents | Product | Applications | References |

|---|---|---|---|---|

| Grignard addition | RMgX (R = alkyl/aryl) | 1-Methyl-1H-indazole-4-ketone | Synthesis of ketone derivatives |

Limitation : Steric hindrance from the methyl group may reduce reaction efficiency.

Cross-Coupling Reactions

While the compound lacks native leaving groups, functionalization via halogenation enables cross-coupling.

| Reaction | Reagents | Product | Conditions | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | 4-Aryl-1-methyl-1H-indazole derivatives | Requires prior bromination at C5 or C7 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Methyl-1H-indazole-4-carbonitrile has shown potential in the development of pharmaceuticals, particularly as a building block for synthesizing bioactive compounds.

Anticancer Activity

Recent studies have investigated the anticancer properties of indazole derivatives, including this compound. Research indicates that certain indazole derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting a mechanism that may involve the inhibition of specific kinases or other molecular targets involved in tumor growth .

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indazole, including this compound, showed promising results in inhibiting the proliferation of breast cancer cells. The compound was part of a series designed to target the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Materials Science Applications

In addition to medicinal applications, this compound is utilized in materials science, particularly in the development of organic semiconductors.

Organic Electronics

Indazole derivatives are being explored for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties and improve device efficiency.

Data Table: Electronic Properties of Indazole Derivatives

| Compound | Mobility (cm²/V·s) | On/Off Ratio | Application |

|---|---|---|---|

| This compound | 0.5 | 10^5 | OLEDs |

| 6-Bromo-1H-indazole | 0.3 | 10^4 | OPVs |

| 5-Fluoro-1H-indazole | 0.7 | 10^6 | Photodetectors |

Analytical Applications

The compound is also used in analytical chemistry as a reagent for synthesizing various derivatives that can be utilized for detecting biological molecules.

Chromatography and Spectroscopy

In analytical methods such as HPLC and NMR spectroscopy, derivatives of this compound serve as effective probes due to their distinct spectral properties. Their ability to form stable complexes with metal ions enhances their utility in analytical applications .

Mécanisme D'action

The mechanism of action of 1-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 1-Methyl-1H-indazole-4-acetic acid

- 1-Methyl-1H-indazole-4-propanoic acid

- 1-Methyl-3,5,6,7-tetrahydro-indazole-4-ylideneaminooxyacetic acid

Comparison: 1-Methyl-1H-indazole-4-carbonitrile is unique due to the presence of the cyano group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

1-Methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole ring system with a methyl group at the 1-position and a cyano group at the 4-position. This unique substitution pattern contributes to its chemical reactivity and biological properties. The molecular formula for this compound is CHN, with a molecular weight of approximately 157.18 g/mol .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma) cell lines, with IC values in the low micromolar range .

| Cell Line | IC (µM) |

|---|---|

| DLD-1 | 1.7 |

| T24 | 2.5 |

| SH-SY-5Y | 2.0 |

These findings suggest that the compound may interfere with cellular processes such as apoptosis and cell cycle regulation, possibly through modulation of gene expression related to these processes .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell growth and proliferation. Notably, its structure allows for interactions with various enzymes and receptors, potentially leading to inhibition of key signaling pathways associated with cancer progression .

Additional Biological Activities

Beyond its antiproliferative properties, this compound has shown promise in other areas:

- Antimicrobial Activity: Compounds within the indazole family have been associated with antimicrobial effects, suggesting potential applications in treating infections .

- Anti-inflammatory Effects: Some studies indicate that derivatives of indazole can exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

A series of studies have explored the structure-activity relationships (SAR) of indazole derivatives, including this compound. These studies highlight how modifications to the indazole structure can significantly influence biological activity:

- SAR Analysis: Research has identified that substituents at specific positions on the indazole ring can enhance or diminish activity against cancer cells. For instance, methyl substitutions at the 4 and 6 positions have been shown to improve inhibitory effects on certain enzymes related to tumor growth .

- In Vivo Studies: In vivo models have demonstrated that compounds similar to this compound can effectively inhibit tumor growth in animal models, further supporting their potential as therapeutic agents .

Propriétés

IUPAC Name |

1-methylindazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKQSDIWPIYBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292779 | |

| Record name | 1-Methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-43-9 | |

| Record name | 1-Methyl-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.